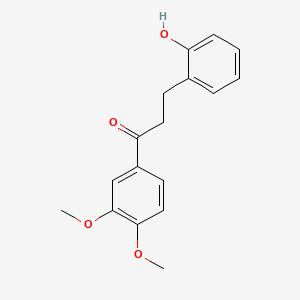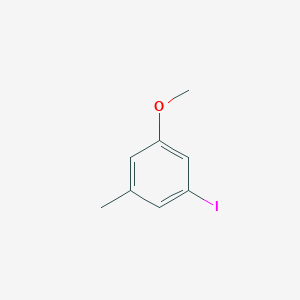
1-(2-iodo-ethyl)-3-nitro-benzene
概要
説明
1-(2-iodo-ethyl)-3-nitro-benzene is an organic compound with the molecular formula C8H8INO2 It is characterized by the presence of an iodoethyl group attached to a benzene ring, which also bears a nitro group
準備方法
The synthesis of 1-(2-iodo-ethyl)-3-nitro-benzene typically involves the iodination of 3-nitrobenzyl alcohol or 3-nitrobenzyl chloride. One common method includes the reaction of 3-nitrobenzyl chloride with sodium iodide in the presence of acetone, which facilitates the substitution of the chloride group with an iodine atom. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反応の分析
1-(2-iodo-ethyl)-3-nitro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. For example, reacting with an amine in the presence of a base can yield the corresponding amine derivative.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride in hydrochloric acid.
Oxidation Reactions: The compound can undergo oxidation reactions where the ethyl group is oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-iodo-ethyl)-3-nitro-benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in constructing various functionalized aromatic compounds.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in designing molecules with antimicrobial or anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties, leveraging its unique structural features.
作用機序
The mechanism of action of 1-(2-iodo-ethyl)-3-nitro-benzene in biological systems involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleic acids and proteins, potentially leading to cytotoxic effects. The iodoethyl group can facilitate the compound’s incorporation into biological molecules, altering their function and activity.
類似化合物との比較
1-(2-iodo-ethyl)-3-nitro-benzene can be compared with similar compounds such as 1-(2-Bromoethyl)-3-nitrobenzene and 1-(2-Chloroethyl)-3-nitrobenzene. These compounds share similar structural features but differ in the halogen atom attached to the ethyl group. The iodine atom in this compound makes it more reactive in substitution reactions compared to its bromo and chloro counterparts. This reactivity can be advantageous in specific synthetic applications where a more reactive halogen is desired.
Similar compounds include:
- 1-(2-Bromoethyl)-3-nitrobenzene
- 1-(2-Chloroethyl)-3-nitrobenzene
- 1-(2-Fluoroethyl)-3-nitrobenzene
特性
分子式 |
C8H8INO2 |
|---|---|
分子量 |
277.06 g/mol |
IUPAC名 |
1-(2-iodoethyl)-3-nitrobenzene |
InChI |
InChI=1S/C8H8INO2/c9-5-4-7-2-1-3-8(6-7)10(11)12/h1-3,6H,4-5H2 |
InChIキー |
LHPBYVOGXUOVCX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CCI |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl12-chloro-7-thia-4,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene-4-carboxylate](/img/structure/B8578237.png)

![Benzyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8578249.png)

![N-[3-(tert-Butoxycarbonylamino)propyl]glycine](/img/structure/B8578266.png)


![3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8578302.png)


